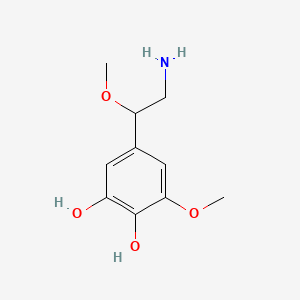
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C9H13NO3. . This compound is structurally related to noradrenaline, a neurotransmitter involved in the body’s fight-or-flight response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Mechanism of Action
The mechanism of action of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: A neurotransmitter with a similar structure but different functional groups.
Aminomethyl propanol: An organic compound with similar functional groups but different overall structure.
Oxadiazole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural similarity to noradrenaline makes it particularly interesting for studies related to neurotransmission and pharmacology.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(2-amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-14-8-4-6(9(5-11)15-2)3-7(12)10(8)13/h3-4,9,12-13H,5,11H2,1-2H3 |
InChI Key |
OKDWBJZKMRQGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
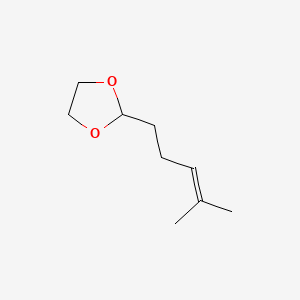
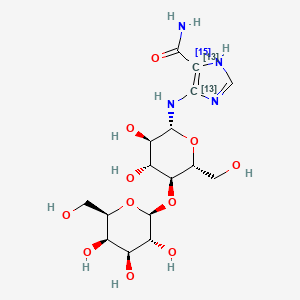
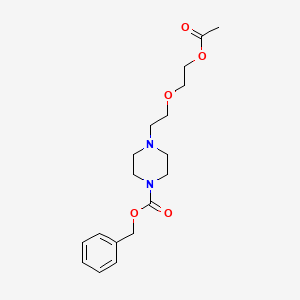
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
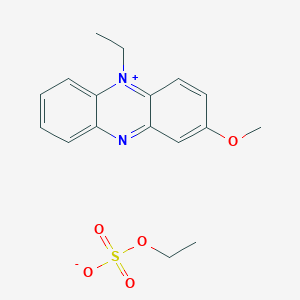

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)

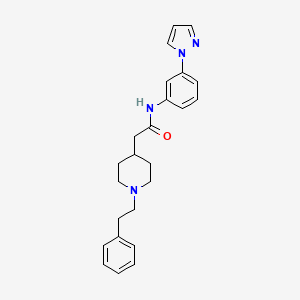
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
